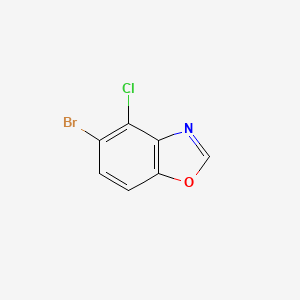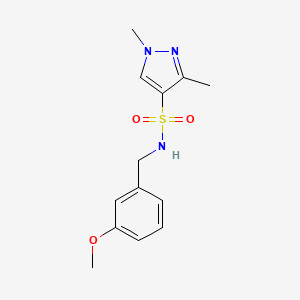
N-(3-methoxybenzyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxybenzyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is a member of the sulfonamide class of drugs and has been studied for its potential use as an anti-inflammatory agent.
科学的研究の応用
Enzyme Inhibition
Sulfonamide derivatives are widely recognized for their ability to inhibit carbonic anhydrase isoenzymes, which play critical roles in physiological processes like respiration and the regulation of pH in tissues. Compounds similar to N-(3-methoxybenzyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide, due to their sulfonamide moiety, have been explored for their inhibitory effects on carbonic anhydrase isoenzymes, potentially offering therapeutic avenues in conditions where modulation of enzyme activity is beneficial (Ilies et al., 2003).
Antimicrobial Activity
Research on sulfonamide derivatives has also highlighted their antimicrobial properties. Compounds with structural features similar to the requested molecule have demonstrated significant antibacterial activities against various strains such as E. coli, Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa. This suggests that this compound could be investigated for its potential antimicrobial efficacy, contributing to the development of new antibacterial agents (M. Mohamed, 2007).
Interaction with Proteins
The interaction of sulfonamide derivatives with proteins, such as bovine serum albumin, has been studied using fluorescent probe techniques, shedding light on the binding mechanisms and the nature of interactions at the molecular level. These studies are fundamental for understanding how similar compounds might interact with various proteins within the biological systems, potentially influencing drug design and pharmacokinetics (H. Jun et al., 1971).
作用機序
Target of Action
N-(3-methoxybenzyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide primarily targets the enzyme Fatty Acid Amide Hydrolase (FAAH) . FAAH is responsible for the degradation of endocannabinoids, which are signaling molecules involved in various physiological processes such as pain sensation, mood, and memory .
Mode of Action
This compound interacts with FAAH by inhibiting its activity . This inhibition is both time-dependent and dose-dependent . The compound’s interaction with FAAH likely results in an increase in endocannabinoid levels, as the degradation process is slowed down .
Biochemical Pathways
The inhibition of FAAH by this compound affects the endocannabinoid system . This system includes cannabinoid receptors and their endogenous ligands, which are involved in the regulation of neurotransmitter release . By inhibiting FAAH, the compound potentially modulates this system, affecting various downstream effects such as pain sensation, mood, and memory .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration in rats, the compound showed a double peak in the plasma concentration-time curve . The highest distribution of the compound after absorption was in the stomach, followed by the lung . The absorption and elimination rates of the compound were slow in rats . These properties impact the bioavailability of the compound, which is an important factor in its pharmacological effect .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its impact on the endocannabinoid system. By inhibiting FAAH, the compound likely increases endocannabinoid levels, which could result in enhanced signaling through cannabinoid receptors . This could potentially lead to effects such as analgesic, anti-inflammatory, or neuroprotective effects .
将来の方向性
生化学分析
Cellular Effects
It’s believed that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s believed that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
特性
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-1,3-dimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-10-13(9-16(2)15-10)20(17,18)14-8-11-5-4-6-12(7-11)19-3/h4-7,9,14H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGJYHPXVIUHGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NCC2=CC(=CC=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

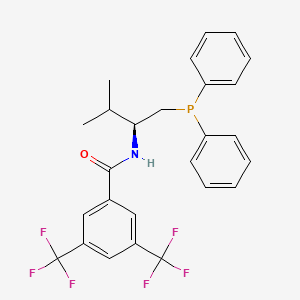
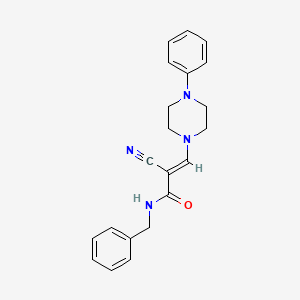
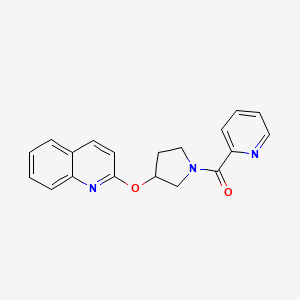
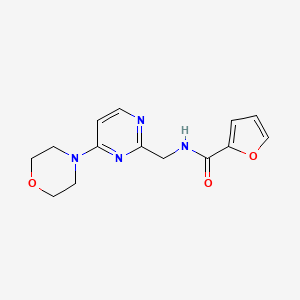
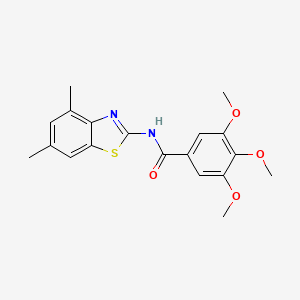
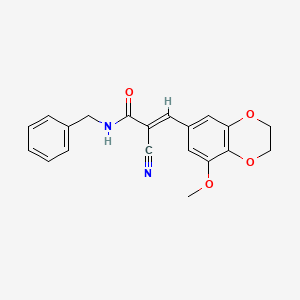
![5-[(4-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-propylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2547367.png)
![1-(3'-methyl-1'-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2547369.png)
![Methyl 7-(3-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2547371.png)
![Ethyl 2-(2-(benzo[d]thiazole-6-carboxamido)thiazol-4-yl)acetate](/img/structure/B2547372.png)
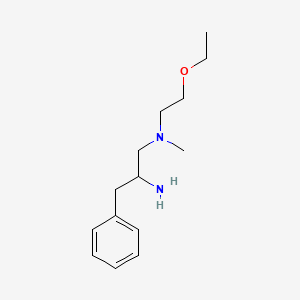

![1-(4-{3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}-3-methoxyphenyl)ethan-1-one](/img/structure/B2547376.png)
